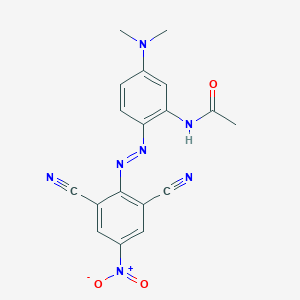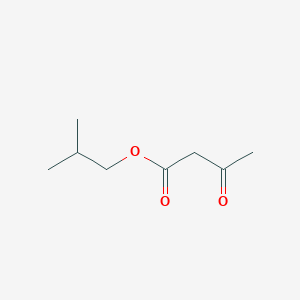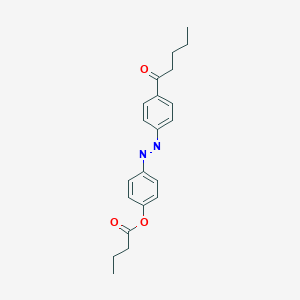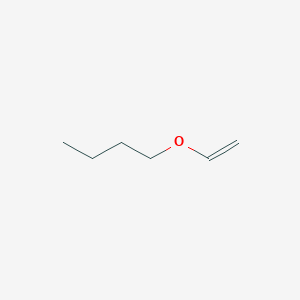
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene, commonly known as DCAN, is a chemical compound that has gained attention in the scientific community due to its unique properties. DCAN is a photochromic compound, meaning it can change its color and physical properties when exposed to light. This property has made it a valuable tool in scientific research, particularly in the field of optogenetics.
Mecanismo De Acción
DCAN works by changing its structure when exposed to light. When DCAN absorbs light, it undergoes a structural change that alters its physical properties. This change can be used to control the activity of specific cells in living organisms, making it a valuable tool in optogenetics.
Efectos Bioquímicos Y Fisiológicos
DCAN has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that DCAN is non-toxic and does not have any significant effects on cell viability or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCAN has several advantages for use in lab experiments. It is a highly specific tool that allows researchers to control the activity of specific cells with high precision. It is also a reversible tool, meaning that the effects of DCAN can be easily reversed by turning off the light source. However, DCAN has some limitations, including its sensitivity to light and its limited stability in solution.
Direcciones Futuras
There are several future directions for the use of DCAN in scientific research. One direction is the development of new photoswitches that are more stable and less sensitive to light than DCAN. Another direction is the use of DCAN in the development of new therapies for diseases such as Parkinson's and epilepsy, which involve the control of specific cells in the brain. Overall, DCAN is a valuable tool in scientific research that has the potential to lead to new discoveries and therapies in the future.
Métodos De Síntesis
DCAN can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitro-2-aminobenzonitrile with acetic anhydride and dimethylamine. The resulting compound is then further reacted with sodium nitrite to produce DCAN.
Aplicaciones Científicas De Investigación
DCAN has been used in a variety of scientific research applications, particularly in the field of optogenetics. Optogenetics is a technique that allows researchers to control the activity of specific cells in living organisms using light. DCAN is used as a photoswitch in optogenetics, allowing researchers to turn specific cells on or off using light.
Propiedades
Número CAS |
115624-70-9 |
|---|---|
Nombre del producto |
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene |
Fórmula molecular |
C18H15N7O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H15N7O3/c1-11(26)21-17-8-14(24(2)3)4-5-16(17)22-23-18-12(9-19)6-15(25(27)28)7-13(18)10-20/h4-8H,1-3H3,(H,21,26) |
Clave InChI |
MLEAQOZYWAHCFR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)












